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molecular formula C8H9NO2 B106834 5-Amino-2-methylbenzoic acid CAS No. 2840-04-2

5-Amino-2-methylbenzoic acid

Cat. No. B106834
M. Wt: 151.16 g/mol
InChI Key: FSXVZWAWYKMFMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05859002

Procedure details

The desired titled compound was prepared by reducing 2-methyl-5-nitrobenzoic acid using a tin/hydrochloric acid mixture (m.p. 142°-144° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tin hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Sn].Cl>>[CH3:1][C:2]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:1.2,^3:13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
Step Two
Name
tin hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn].Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=O)O)C=C(C=C1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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